molecular formula C7H9Br3N2 B12949727 2,4,5-Tribromo-1-isobutyl-1H-imidazole

2,4,5-Tribromo-1-isobutyl-1H-imidazole

Katalognummer: B12949727
Molekulargewicht: 360.87 g/mol
InChI-Schlüssel: FHWAJFPBASHYOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-Tribromo-1-isobutyl-1H-imidazole is a brominated derivative of imidazole, a heterocyclic organic compound It is characterized by the presence of three bromine atoms at positions 2, 4, and 5 on the imidazole ring, and an isobutyl group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tribromo-1-isobutyl-1H-imidazole typically involves the bromination of 1-isobutylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Tribromo-1-isobutyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms .

Wissenschaftliche Forschungsanwendungen

2,4,5-Tribromo-1-isobutyl-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,5-Tribromo-1-isobutyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,5-Tribromo-1-isobutyl-1H-imidazole is unique due to the presence of the isobutyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other brominated imidazoles and may contribute to its specific applications and effects .

Eigenschaften

Molekularformel

C7H9Br3N2

Molekulargewicht

360.87 g/mol

IUPAC-Name

2,4,5-tribromo-1-(2-methylpropyl)imidazole

InChI

InChI=1S/C7H9Br3N2/c1-4(2)3-12-6(9)5(8)11-7(12)10/h4H,3H2,1-2H3

InChI-Schlüssel

FHWAJFPBASHYOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C(=C(N=C1Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.